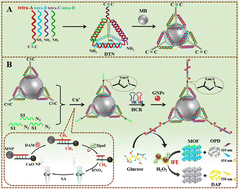Tetrahedral DNA nanostructure-corbelled click chemistry-based large-scale assembly of nanozymes for ratiometric fluorescence assay of DNA methyltransferase activity†
Journal of Materials Chemistry B Pub Date: 2023-10-03 DOI: 10.1039/D3TB01795H
Abstract
Ligation efficiency in a surface-based DNA click chemistry (CuAAC) reaction is extremely restricted by the orientation and density of probes arranged on a heterogeneous surface. Herein, we engineer DNA tetrahedral nanostructure (DTN)-corbelled click chemistry to trigger a hybridization chain reaction (HCR) assembling a large-scale of nanozymes for ratiometric fluorescence detection of DNA adenine methyltransferase (Dam). In this study, a DNA tetrahedron structure with an alkynyl modifying pendant DNA probe (Alk-DTN) is designed and assembled on a magnetic bead (MB) as a scaffold for click chemistry. When a CuO NP-encoded magnetic nanoparticle (CuO-MNP) substrate was methylated by Dam, CuO NPs were released and turned into a mass of Cu+. The Cu+ droves azido modifying lDNA (azide-lDNA) to connect with the Alk-DTN probe on the MB through the click reaction, forming an intact primer to initiate the HCR. The HCR product, a rigid structure double-stranded DNA, periodically assembles glucose oxidase mimicking gold nanoparticles (GNPs) into a large-scale of nanozymes for catalyzing the oxidation of glucose to H2O2. NH2-MIL-101 MOFs, a fluorescent indicator and a biomimetic catalyst, activated the product H2O2 to oxidize o-phenylenediamine (oPD) into visually detectable 2,3-diaminophenazine (DAP). The change of the signal ratio between DAP and NH2-MIL-101 is proportional to the methylation event corresponding to the MTase activity. In this study, the DTN enhances the efficiency of the surface-based DNA click reaction and maintains the catalytic activities of gold nanoparticle nanozymes due to the intrinsic nature of mechanical rigidity and well-controlled orientation and well-adjusted size. Large-scale assembly of nanozymes circumvents the loss of natural enzyme activity caused by chemical modification and greatly improves the amplification efficiency. The proposed biosensor displayed a low detection limit of 0.001 U mL−1 for Dam MTase due to multiple amplification and was effective in real samples and methylation inhibitor screening, providing a promising modular platform for bioanalysis.


Recommended Literature
- [1] Continuous flow photoassisted CO2 methanation†
- [2] Formation mechanism of ZnS impurities and their effect on photoelectrochemical properties on a Cu2ZnSnS4 photocathode†
- [3] The life and death of carbon nanotubes
- [4] The scope and limitations of infra-red measurements in chemistry
- [5] Wide band gap copolymers based on phthalimide: synthesis, characterization, and photovoltaic properties with 3.70% efficiency†
- [6] Back cover
- [7] Multifunctional Zn–Ln (Ln = Eu and Tb) heterometallic metal–organic frameworks with highly efficient I2 capture, dye adsorption, luminescence sensing and white-light emission†
- [8] Contents list
- [9] Resonant Rayleigh light scattering of single Au nanoparticles with different sizes and shapes
- [10] Room-temperature spin crossover and Langmuir–Blodgett film formation of an iron(ii) triazole complex featuring a long alkyl chain substituent: the tail that wags the dog†

Journal Name:Journal of Materials Chemistry B
Research Products
-
CAS no.: 1659-31-0
-
CAS no.: 165253-31-6









